molecular formula C10H14FN3O5 B170994 Tezacitabine monohydrate CAS No. 171176-43-5

Tezacitabine monohydrate

Cat. No. B170994
M. Wt: 275.23 g/mol
InChI Key: XPYQFIISZQCINN-QVXDJYSKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tezacitabine monohydrate is a nucleoside analog that has been studied for its potential use in cancer treatment. It is a synthetic compound that is structurally similar to the naturally occurring nucleoside, deoxycytidine.

Scientific Research Applications

Enhancing Effects on DNA-Directed Agents

  • DNA Chain Termination and Potentiation with Fluoropyrimidines : Tezacitabine, following intracellular phosphorylation, results in DNA chain termination. It enhances the DNA-directed effects of fluoropyrimidines in human colon cancer cells and tumor xenografts. This enhancement is observed when tezacitabine is combined with fluoropyrimidines like 5-fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FUdR), leading to potentiation of cell killing and increased apoptosis compared to fluoropyrimidines alone (Taverna et al., 2007).

Clinical Trials and Effectiveness

  • Phase I Clinical Trials : Tezacitabine has demonstrated a tolerable safety profile and clinical activity in Phase I and II clinical studies for advanced solid tumors (Bendell et al., 2005).

Mechanism of Action and Cellular Effects

  • Ribonucleotide Reductase Inhibition : As an antimetabolite deoxycytidine analog, tezacitabine acts as an irreversible ribonucleotide reductase inhibitor and has been explored for various cancer treatments, including colorectal and hematological cancers (Seley, 2000).
  • Induction of Apoptotic Cell Death : Tezacitabine induces apoptotic cell death in human colon cancer cells, which is time-dependent, and this cytotoxicity is a result of programmed cell death events (Taverna et al., 2004).

Ribonucleotide Reductase Inhibitors in Cancer Therapy

  • Role in Hematologic Malignancies : Ribonucleotide reductase inhibitors like tezacitabine have been evaluated in clinical trials, showing promise as a monotherapy or in combination for cancer chemotherapy. Tezacitabine, in particular, did not progress beyond phase I trials but remains a viable treatment option (Mannargudi & Deb, 2017).

properties

CAS RN

171176-43-5

Product Name

Tezacitabine monohydrate

Molecular Formula

C10H14FN3O5

Molecular Weight

275.23 g/mol

IUPAC Name

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate

InChI

InChI=1S/C10H12FN3O4.H2O/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17;/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17);1H2/b5-3+;/t6-,8+,9-;/m1./s1

InChI Key

XPYQFIISZQCINN-QVXDJYSKSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O.O

SMILES

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O.O

Other CAS RN

171176-43-5

synonyms

2'-deoxy-2'-(fluoromethylene)cytidine
MDL 101,731
MDL 101731
MDL-101,731
MDL-101731
tezacitabine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tezacitabine monohydrate
Reactant of Route 2
Tezacitabine monohydrate
Reactant of Route 3
Tezacitabine monohydrate
Reactant of Route 4
Tezacitabine monohydrate
Reactant of Route 5
Tezacitabine monohydrate
Reactant of Route 6
Tezacitabine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.